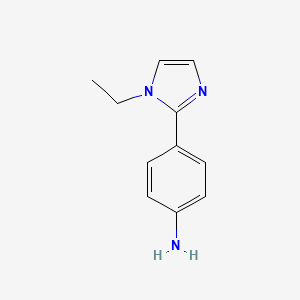
4-(1-Ethyl-1H-imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethyl-1H-imidazol-2-yl)aniline is an organic compound that features an imidazole ring substituted with an ethyl group at the 1-position and an aniline group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)aniline typically involves the reaction of 1-ethylimidazole with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different aniline derivatives.
Substitution: The compound can participate in substitution reactions, where the aniline or imidazole groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
One of the most significant applications of 4-(1-Ethyl-1H-imidazol-2-yl)aniline is in cancer therapy. Research indicates that derivatives of this compound exhibit promising antitumor activity :
- Mechanism of Action : Studies have shown that this compound induces apoptosis in cancer cells by modulating key proteins involved in cell death pathways. For example, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and cell death .
- Selectivity : The compound has demonstrated a favorable selectivity index, indicating higher tolerance in normal cells compared to cancer cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Enzyme Inhibition
This compound also shows potential as an enzyme inhibitor , particularly affecting cytochrome P450 enzymes:
- Pharmacokinetics : By interacting with these enzymes, the compound can influence the metabolism of various drugs, potentially enhancing or diminishing their therapeutic effects . This property makes it a candidate for drug development and optimization.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties , effective against various bacterial strains. This characteristic is attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes and pathways .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can modulate inflammatory responses:
- Mechanism : The compound may influence gene expression related to immune functions, providing a basis for its potential use in treating inflammatory diseases .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Induces apoptosis in cancer cells |
| Anti-inflammatory | Modulates inflammatory responses |
| Antidiabetic | Potential effects on glucose metabolism |
| Antiviral | Inhibitory effects on viral replication |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antitumor Activity Study : A study reported that the compound exhibited significant cytotoxicity against liver carcinoma cell lines with IC50 values indicating its potential as an anticancer agent .
- Enzyme Interaction Analysis : Research demonstrated that this compound could alter the activity of cytochrome P450 enzymes, suggesting implications for drug-drug interactions in clinical settings .
- Antimicrobial Screening : Various derivatives were tested against a range of pathogens, confirming the broad-spectrum antimicrobial activity associated with this compound .
Wirkmechanismus
The mechanism by which 4-(1-Ethyl-1H-imidazol-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Ethyl-imidazol-2-yl)-benzimidazole
- 1-Ethyl-2-methylimidazole
- 4-(1-Methyl-imidazol-2-yl)-aniline
Uniqueness
4-(1-Ethyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-(1-ethylimidazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-8H,2,12H2,1H3 |
InChI-Schlüssel |
UNNGCBLLSSNKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















